molecular formula C7H5BrCl2FN B13658342 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine

3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine

Cat. No.: B13658342
M. Wt: 272.93 g/mol
InChI Key: SUOIENCHBWIPIK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with bromomethyl, dichloro, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride has been reported . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the dichloro and fluoro substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (fluoro, dichloro) and electron-donating (methyl) groups on the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H5BrCl2FN

Molecular Weight

272.93 g/mol

IUPAC Name

3-(bromomethyl)-2,6-dichloro-5-fluoro-4-methylpyridine

InChI

InChI=1S/C7H5BrCl2FN/c1-3-4(2-8)6(9)12-7(10)5(3)11/h2H2,1H3

InChI Key

SUOIENCHBWIPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)CBr

Origin of Product

United States

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